2-bromo-N-(2,3-dimethyloxolan-3-yl)-4-fluorobenzamide
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Overview
Description
2-bromo-N-(2,3-dimethyloxolan-3-yl)-4-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a fluorinated benzamide derivative that has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,3-dimethyloxolan-3-yl)-4-fluorobenzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory and antimicrobial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-bromo-N-(2,3-dimethyloxolan-3-yl)-4-fluorobenzamide in lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the research on 2-bromo-N-(2,3-dimethyloxolan-3-yl)-4-fluorobenzamide. One of the most promising directions is the development of new anticancer drugs based on this compound. Further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Additionally, more research is needed to determine the potential toxicity of this compound and its suitability for use in vivo.
Synthesis Methods
The synthesis of 2-bromo-N-(2,3-dimethyloxolan-3-yl)-4-fluorobenzamide has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 4-fluoro-2-nitrobenzoic acid with 2,3-dimethyloxirane in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with bromine to obtain this compound.
Scientific Research Applications
2-bromo-N-(2,3-dimethyloxolan-3-yl)-4-fluorobenzamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to have antimicrobial and anti-inflammatory properties.
Properties
IUPAC Name |
2-bromo-N-(2,3-dimethyloxolan-3-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO2/c1-8-13(2,5-6-18-8)16-12(17)10-4-3-9(15)7-11(10)14/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHLRHFABAESIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(C)NC(=O)C2=C(C=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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